molecular formula C11H12BrN3O B8513494 5-(4-Aminophenyl)-3-methyl-2(1H)-pyrazinone hydrobromide CAS No. 89541-51-5

5-(4-Aminophenyl)-3-methyl-2(1H)-pyrazinone hydrobromide

Cat. No. B8513494
M. Wt: 282.14 g/mol
InChI Key: BDBBAMOQLGYPTH-UHFFFAOYSA-N
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Patent
US04657906

Procedure details

5-(4-Benzyloxycarbonylaminophenyl)-3-methyl-2(1H)pyrazinone (1.5 g) was treated with hydrogen bromide in acetic acid in a manner similar to that described in Example 20 to give the title compound as its hydrobromide salt (1.09 g) which on recrystallisation from ethanol/ether has m.p. >300° C.; ν(Nujol mull) 1632, 1640 cm-1.
Name
5-(4-Benzyloxycarbonylaminophenyl)-3-methyl-2(1H)pyrazinone
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2[N:19]=[C:20]([CH3:25])[C:21](=[O:24])[NH:22][CH:23]=2)=[CH:14][CH:13]=1)=O)C1C=CC=CC=1.[BrH:26]>C(O)(=O)C>[BrH:26].[NH2:11][C:12]1[CH:13]=[CH:14][C:15]([C:18]2[N:19]=[C:20]([CH3:25])[C:21](=[O:24])[NH:22][CH:23]=2)=[CH:16][CH:17]=1 |f:3.4|

Inputs

Step One
Name
5-(4-Benzyloxycarbonylaminophenyl)-3-methyl-2(1H)pyrazinone
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1=CC=C(C=C1)C=1N=C(C(NC1)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Br.NC1=CC=C(C=C1)C=1N=C(C(NC1)=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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